4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-pyridazino[4,5-b][1,4]thiazine-3,5(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPROPYL-6-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZINE-3,5-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a tetrahydroquinoline moiety, and a pyridazino-thiazine core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPYL-6-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZINE-3,5-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Construction of the tetrahydroquinoline moiety: This can be synthesized via Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Assembly of the pyridazino-thiazine core: This involves cyclization reactions, often using thioamide and hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPYL-6-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPYL-6-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZINE-3,5-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A compound with a similar cyclopropyl group and quinoline moiety.
Fluoroquinolonic acid: Another compound with a quinoline core and fluorine substitution.
Uniqueness
4-CYCLOPROPYL-6-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZINE-3,5-DIONE is unique due to its combination of a cyclopropyl group, tetrahydroquinoline moiety, and pyridazino-thiazine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-cyclopropyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazino[4,5-b][1,4]thiazine-3,5-dione |
InChI |
InChI=1S/C20H20N4O3S/c25-17(22-9-3-5-13-4-1-2-6-15(13)22)11-23-20(27)19-16(10-21-23)28-12-18(26)24(19)14-7-8-14/h1-2,4,6,10,14H,3,5,7-9,11-12H2 |
InChI Key |
DPJZEKYBGMZHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=C(C=N3)SCC(=O)N4C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.